molecular formula C12H16N2O5S B6578742 N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide CAS No. 1170091-39-0

N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide

Cat. No.: B6578742
CAS No.: 1170091-39-0
M. Wt: 300.33 g/mol
InChI Key: HFISGLPPGBYJQN-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a cyclopropyl group, a morpholine-4-sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.

    Sulfonylation: The morpholine-4-sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the furan ring provides a rigid scaffold that enhances binding affinity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide: shares similarities with other sulfonyl furan derivatives, such as:

Uniqueness

  • The presence of the carboxamide group in this compound distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities.

Properties

IUPAC Name

N-cyclopropyl-5-morpholin-4-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c15-12(13-9-1-2-9)10-3-4-11(19-10)20(16,17)14-5-7-18-8-6-14/h3-4,9H,1-2,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFISGLPPGBYJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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